3-(Methylsulfanyl)cyclohex-2-en-1-one
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Overview
Description
3-(Methylsulfanyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a methylsulfanyl group and a ketone functional group
Synthetic Routes and Reaction Conditions:
Acid Hydrolysis and Decarboxylation: One method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another route includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable method.
Industrial Production Methods:
Catalytic Oxidation: Industrially, cyclohexenone derivatives can be produced by catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts.
Types of Reactions:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide in acetic acid is commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields sulfoxides or sulfones.
Reduction Products: Reduction yields alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Pharmaceuticals: The compound’s derivatives are explored for potential pharmaceutical applications due to their biological activity.
Industry:
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A closely related compound with similar reactivity but lacking the methylsulfanyl group.
3-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group instead of a methylsulfanyl group.
Uniqueness:
Properties
CAS No. |
5682-78-0 |
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Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-methylsulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10OS/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3 |
InChI Key |
NHGGSAVXVJJIOG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)CCC1 |
Origin of Product |
United States |
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